BenchChemオンラインストアへようこそ!

TPBM

ERα inhibition Mechanism of action DNA binding domain

Unlike all FDA-approved ERα antagonists that target the ligand binding pocket, TPBM inhibits ERα by blocking its binding to consensus estrogen response element (cERE) DNA. This non-LBP mechanism maintains efficacy in tamoxifen-resistant cells (gene expression IC50 9 μM; growth IC50 5 μM), making it indispensable for probing alternative ERα targeting strategies and acquired endocrine resistance. TPBM does not degrade ERα protein—observed transcriptional changes reflect direct inhibition, not receptor loss. Essential for ChIP-seq, DNA-binding assays (flcERE IC50 ~3 μM), and resistance modeling. Selective over PR/GR. For research use only.

Molecular Formula C15H16N4O2S
Molecular Weight 316.4 g/mol
CAS No. 6466-43-9
Cat. No. B1347562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPBM
CAS6466-43-9
Molecular FormulaC15H16N4O2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)CSCC3=CC=CC=C3
InChIInChI=1S/C15H16N4O2S/c1-18-13-12(14(20)19(2)15(18)21)16-11(17-13)9-22-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17)
InChIKeyFEHAMBYTUPDFJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TPBM (6466-43-9): A Non-Ligand Binding Pocket ERα Inhibitor with Demonstrated Activity in Tamoxifen-Resistant Models


TPBM (8-[(benzylthio)methyl]theophylline; CAS 6466-43-9) is a purine-derived small molecule that functions as a potent, non-competitive inhibitor of estrogen receptor alpha (ERα) [1]. Unlike FDA-approved ERα antagonists such as tamoxifen, raloxifene, and fulvestrant, which bind within the ligand binding pocket (LBP) of ERα, TPBM exerts its inhibitory effect by blocking ERα binding to the consensus estrogen response element (cERE) DNA, thereby preventing ERα-mediated transcriptional activation [2]. This distinct, non-LBP mechanism of action enables TPBM to maintain efficacy in cellular models of acquired endocrine resistance, positioning it as a specialized chemical probe for investigating alternative ERα targeting strategies [3].

Why TPBM (6466-43-9) Cannot Be Substituted by Generic ERα Antagonists for Mechanistic Studies of Endocrine Resistance


Conventional ERα-targeting agents, including selective estrogen receptor modulators (SERMs) like tamoxifen and raloxifene, as well as selective estrogen receptor downregulators (SERDs) like fulvestrant, universally act via the receptor's ligand binding pocket (LBP) [1]. This shared dependency creates a common vulnerability: mutations, altered co-regulator expression, or cross-talk with growth factor pathways can confer cross-resistance to LBP-directed therapies [2]. Substituting TPBM with a generic LBP antagonist in an experimental workflow designed to probe ERα-DNA binding interfaces or to model tamoxifen-resistant cell behavior will yield fundamentally different, and likely false-negative, results [3]. The quantitative evidence below demonstrates that TPBM's unique mechanism necessitates its specific selection when investigating non-canonical ERα inhibition or evaluating therapeutic vulnerabilities in endocrine-resistant cancer models.

Quantitative Differentiation of TPBM (6466-43-9) from LBP-Directed ERα Antagonists: A Comparative Evidence Guide for Scientific Selection


Non-Ligand Binding Pocket (LBP) Mechanism of Action: Differentiation from Tamoxifen, Raloxifene, and Fulvestrant

TPBM inhibits ERα function by blocking its binding to consensus estrogen response element (cERE) DNA, whereas comparators such as tamoxifen, raloxifene, and fulvestrant exert their effects through competitive binding within the ligand binding pocket (LBP) [1]. This mechanistic distinction is not merely theoretical; it directly translates to differential pharmacological behavior in resistant cellular contexts, as evidenced by TPBM's retained potency in tamoxifen-resistant cells [2].

ERα inhibition Mechanism of action DNA binding domain Endocrine resistance

Retained Antiproliferative Efficacy in Tamoxifen-Resistant Breast Cancer Cells

A critical liability of first-line endocrine therapies is the development of acquired resistance. TPBM demonstrates a distinct advantage by effectively inhibiting both 17β-estradiol (E2)-ERα and 4-hydroxytamoxifen-ERα-mediated gene expression in tamoxifen-resistant breast cancer cells that overexpress ERα [1]. This contrasts sharply with tamoxifen, which loses efficacy and can even exhibit agonist activity in these models, as well as with structurally similar compounds like TPSF that show a different mode of action (ERα degradation) [2].

Tamoxifen resistance Breast cancer ERα-positive MCF-7

Receptor Selectivity: ERα Specificity vs. Pan-Steroid Receptor Inhibition

While many investigational compounds exhibit broad activity across the nuclear receptor superfamily, TPBM demonstrates a high degree of specificity for ERα. In transcriptional assays, TPBM did not significantly inhibit the activity of the closely related progesterone receptor (PR) or glucocorticoid receptor (GR) [1]. This selectivity profile reduces the likelihood of confounding off-target phenotypes that could complicate the interpretation of cellular assays when compared to less selective small molecule inhibitors.

Receptor selectivity Off-target activity Progesterone receptor Glucocorticoid receptor

Mechanistic Distinction from Structurally Similar Analogs: TPBM vs. TPSF

Despite structural similarity, small changes can yield profound functional divergence. A direct comparison with the analog TPSF reveals that while TPSF induces a concentration-dependent decline in ERα protein levels (acting as a degrader), TPBM has no effect on total ERα protein expression [1]. This is a critical distinction for experimental design: selecting TPBM over TPSF is mandatory when the research objective is to inhibit ERα transcriptional activity without altering the receptor's steady-state protein levels.

Structure-activity relationship Analog comparison ERα degradation Mechanism

Growth Inhibition of ERα-Positive Cancer Cells Across Multiple Lineages

TPBM consistently inhibits the estrogen-dependent growth of ERα-positive cancer cells, demonstrating reproducible potency across breast and ovarian cancer models. The compound exhibits an IC50 of 5 μM for inhibiting E2-dependent growth of ERα-positive breast cancer cells and a comparable IC50 of approximately 5 μM in BG-1 ovarian cancer cells [1]. This cross-lineage efficacy reinforces its utility as a broad-spectrum ERα probe, contrasting with compounds that may show cell line-specific limitations due to differential co-regulator expression or metabolic inactivation.

Antiproliferative activity Cancer cell lines MCF-7 BG-1 IC50

Lack of Cytotoxicity in Non-ERα Dependent Models: A Clean Cellular Phenotype

A significant differentiator for in vitro research tools is the absence of non-specific cellular toxicity. TPBM is repeatedly characterized as non-toxic to cells and does not affect estrogen-independent cell growth [1]. This is in stark contrast to many broad-spectrum kinase inhibitors or non-specific DNA intercalators, which often induce confounding cell death at concentrations near their target IC50. Furthermore, a screening panel of 60 diverse cancer cell lines confirmed that TPBM's growth inhibitory activity is restricted to ERα-expressing cells [2].

Cytotoxicity Specificity Cell viability Off-target effects

Defined Research Applications for TPBM (6466-43-9) Based on Verified Quantitative Differentiation


Investigating Mechanisms of Endocrine Resistance in ERα+ Breast Cancer Models

TPBM is uniquely suited for experiments aimed at elucidating mechanisms of acquired resistance to SERMs like tamoxifen. Because TPBM retains the ability to inhibit ERα-mediated gene expression and cell growth in tamoxifen-resistant cells (IC50 9 μM for gene expression), it serves as a critical tool to dissect signaling pathways that bypass the ligand binding pocket. This application is directly supported by evidence showing TPBM's efficacy in cells where tamoxifen fails [1].

Probing the ERα-DNA Binding Interface as a Therapeutic Vulnerability

For structural and functional biologists exploring alternative sites on ERα for therapeutic intervention, TPBM is an indispensable chemical probe. Its demonstrated ability to inhibit ERα binding to the fluorescein-labeled cERE with an IC50 of approximately 3 μM provides a direct readout for assays focused on the DNA binding domain (DBD) interface [2]. This differentiates it from all LBP-targeting compounds, which cannot be used to interrogate this specific protein-DNA interaction.

Validating ERα-Specific Transcriptional Responses in Steroid Receptor Crosstalk Studies

In complex cellular environments where progesterone (PR) and glucocorticoid (GR) signaling pathways crosstalk with ERα, TPBM provides a selective inhibitory signal. Verified data confirms TPBM does not significantly inhibit PR or GR transcriptional activity, allowing researchers to isolate ERα-specific contributions to gene expression profiles without confounding off-target effects on related nuclear receptors [3]. This makes TPBM the preferred inhibitor over less selective ERα antagonists or pan-steroid receptor modulators.

Mechanistic Studies Requiring Inhibition of ERα Function Without Altering Total Protein Levels

When the experimental objective is to study the acute functional inhibition of ERα without inducing receptor degradation, TPBM is the required compound. A direct comparative study showed that TPBM has no effect on total ERα protein levels, whereas the structurally similar analog TPSF acts as a degrader [4]. For experiments involving techniques like ChIP-seq, nascent RNA analysis, or rapid immunoprecipitation, selecting TPBM ensures that observed transcriptional changes are due to direct inhibition of DNA binding, not loss of the receptor protein itself.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for TPBM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.